molecular formula C13H11BrO B018167 4-Benzyloxybromobenzene CAS No. 6793-92-6

4-Benzyloxybromobenzene

Cat. No.: B018167
CAS No.: 6793-92-6
M. Wt: 263.13 g/mol
InChI Key: OUQSGILAXUXMGI-UHFFFAOYSA-N
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Description

4-Benzyloxybromobenzene, with the chemical formula C13H11BrO, is an organic compound known for its applications in organic synthesis. It is characterized by the presence of benzyl and bromine functional groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxybromobenzene can be synthesized through the reaction of 4-bromophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under nitrogen atmosphere for about 6 hours . The reaction conditions are as follows:

    Reactants: 4-bromophenol, benzyl bromide

    Solvent: Acetonitrile

    Base: Potassium carbonate

    Atmosphere: Nitrogen

    Duration: 6 hours

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxybromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products like 4-benzyloxyaniline or 4-benzyloxythiophenol.

    Oxidation: Products like 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.

    Reduction: Products like 4-benzyloxybenzene

Scientific Research Applications

4-Benzyloxybromobenzene is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-benzyloxybromobenzene depends on the specific application

Comparison with Similar Compounds

4-Benzyloxybromobenzene can be compared with other similar compounds to highlight its uniqueness:

    4-Benzyloxyiodobenzene: Similar structure but with iodine instead of bromine, leading to different reactivity and applications.

    4-Benzyloxychlorobenzene: Contains chlorine instead of bromine, affecting its chemical properties and reactivity.

    4-Benzyloxyfluorobenzene: Fluorine substitution results in distinct electronic properties and reactivity.

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations. Its combination of benzyl and bromine functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSGILAXUXMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218142
Record name 4-Benzyloxybromobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6793-92-6
Record name 1-(Benzyloxy)-4-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6793-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxybromobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyloxybromobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-phenylmethoxybenzene
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Synthesis routes and methods I

Procedure details

4-Bromophenol (2 g, 0.0116 mol) in acetone (40 ml) was treated with potassium carbonate (1.91 g, 1.2 equivalents) and benzyl bromide (1.44 ml, 1.05 equivalents). The reaction was refluxed under nitrogen. After 5–6 hours of reflux, the reaction was cooled to room temperature and diluted with an equal volume of ethyl acetate. This was diluted further with water and the organic layer was separated, dried over magnesium sulfate and evaporated to dryness to afford a white fluffy powder. Yield=2.36 g (73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (20.0 g, 116 mmol) dissolved in DMF (100 ml) were added successively benzyl bromide (13.7 ml, 116 mmol), potassium carbonate (47.9 g, 347 mmol) and sodium iodide (1.7 g, 11.6 mmol), and the mixture was stirred for 4 hr at room temperature. Insoluble material was filtered off and water (500 ml) was added to the obtained filtrate. The precipitate was collected by filtration and the obtained precipitate was dissolved in diethyl ether (300 ml). The mixture was washed with water (100 ml) and saturated brine (100 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated. The obtained residue was washed with cold hexane and dried to give the title compound (26.2 g, 86%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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13.7 mL
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reactant
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47.9 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

15.26 g of sodium hydride at 50% in oil were added at 0° C. to a solution under an inert gas atmosphere of 50 g of p-bromophenol in 320 ml of dimethylformamide and after the mixture was stirred for 30 minutes at 0° C., then 37.7 ml of benzyl bromide were added. The mixture was stirred for 2 hours 30 minutes, allowing the temperature to rise to 20° C., and then the reaction mixture was poured into ice-cooled water. The precipitate was filtered off and dried to obtain 73.35 g of the expected product with an Rf: 0.85 (thin layer chromatography, support: silica, eluant: cyclohexane/ethyl acetate 7/3).
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

15.26 g of 50% sodium hydride in oil is added, at 0° C., to a solution under inert gas of 50 g of parabromophenol in 320 ml of dimethylformamide, followed by agitation for 30 minutes at 0° C., then 37.7 ml of benzyl bromide is added. Agitation is carried out for 2 hours 30 minutes while allowing the temperature to return to 20° C., then the reaction mixture is poured into ice-cooled water, the precipitate is filtered and dried. 73.35 g of expected product is obtained. Rf: 0.85 (thin layer chromatography, support: silica, eluant: cyclohexane/ethyl acetate 7/3).
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyloxybromobenzene
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